

## Aficamten Edges Out Standard of Care in Hypertrophic Cardiomyopathy Treatment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aficamten |           |
| Cat. No.:            | B8198243  | Get Quote |

A comprehensive analysis of recent clinical trial data indicates that **Aficamten**, a next-generation cardiac myosin inhibitor, demonstrates superior efficacy in improving key clinical outcomes for patients with obstructive hypertrophic cardiomyopathy (oHCM) when compared to the standard of care, including beta-blockers. The safety profile of **Aficamten** appears favorable and comparable to existing treatments.

This guide provides a detailed comparison of the efficacy and safety of **Aficamten** against the standard of care for oHCM, targeting researchers, scientists, and drug development professionals. The information is based on data from pivotal clinical trials, including REDWOOD-HCM, SEQUOIA-HCM, and the head-to-head MAPLE-HCM trial.

# Efficacy: Aficamten Shows Significant Improvements

The primary therapeutic goal in oHCM is to reduce the left ventricular outflow tract (LVOT) gradient, alleviate symptoms, and improve exercise capacity. Clinical trial data consistently show that **Aficamten** achieves these goals more effectively than placebo and, importantly, a standard-of-care beta-blocker.

#### **Table 1: Comparison of Efficacy Outcomes**



| Endpoint                                      | Aficamten<br>(SEQUOIA-<br>HCM vs.<br>Placebo)    | Aficamten<br>(MAPLE-HCM<br>vs. Metoprolol)        | Mavacamten<br>(EXPLORER-<br>HCM vs.<br>Placebo) | Standard of Care (Beta- blockers/Calci um Channel Blockers) |
|-----------------------------------------------|--------------------------------------------------|---------------------------------------------------|-------------------------------------------------|-------------------------------------------------------------|
| Change in pVO₂<br>(mL/kg/min)                 | 1.74 increase<br>(p=0.000002)                    | 1.1 increase vs.<br>-1.2 decrease<br>(p<0.001)[1] | 1.4 increase<br>(p=0.0006)[2]                   | Limited evidence<br>for significant<br>improvement[3]       |
| Change in Resting LVOT Gradient (mmHg)        | -40 to -43<br>(REDWOOD-<br>HCM, p<0.0004)<br>[4] | Significant reduction (p<0.001)[5]                | -36 (p=0.0001)[2]                               | Modest reduction                                            |
| Change in<br>Valsalva LVOT<br>Gradient (mmHg) | -36 to -53<br>(REDWOOD-<br>HCM, p≤0.001)<br>[4]  | Significant reduction (p<0.001)[5]                | -47 (p<0.0001)[6]                               | Modest reduction                                            |
| ≥1 NYHA Class<br>Improvement (%)              | 43-64%<br>(REDWOOD-<br>HCM)[7]                   | 51.1% vs. 26.4%                                   | 37% (composite endpoint)[2]                     | Varies                                                      |
| Change in<br>KCCQ-CSS                         | 7.9 point greater improvement (p<0.001)[8]       | 15.8 vs. 8.7 point improvement[3]                 | 9.1 point greater improvement[9]                | Varies                                                      |

#### Safety Profile: A Favorable Outlook for Aficamten

The safety of cardiac myosin inhibitors is a key consideration, with a particular focus on the potential for excessive reduction in left ventricular ejection fraction (LVEF). The clinical trial data for **Aficamten** indicate a manageable safety profile.

## **Table 2: Comparison of Safety Outcomes**



| Adverse Event                           | Aficamten<br>(SEQUOIA-<br>HCM)              | Metoprolol<br>(MAPLE-HCM)               | Mavacamten<br>(EXPLORER-<br>HCM) | Standard of<br>Care (General)           |
|-----------------------------------------|---------------------------------------------|-----------------------------------------|----------------------------------|-----------------------------------------|
| Serious Adverse<br>Events (%)           | 5.6%                                        | 6.9%[3]                                 | Similar to placebo[2]            | Varies by agent                         |
| LVEF <50% (%)                           | 3.5% (no<br>worsening heart<br>failure)[10] | Not reported as significantly different | Not reported as a frequent event | Not a primary concern                   |
| Treatment Discontinuation due to AE (%) | Not reported as significant                 | Not reported as significant             | Similar to placebo               | Varies                                  |
| Common<br>Adverse Events                | Comparable to placebo[10]                   | Dizziness[5]                            | Similar to placebo[11]           | Bradycardia,<br>fatigue,<br>hypotension |

### **Mechanism of Action: Targeting the Sarcomere**

**Aficamten** is a selective, allosteric inhibitor of cardiac myosin ATPase.[3] By binding to a distinct site on the myosin heavy chain, it reduces the number of actin-myosin cross-bridges, thereby decreasing the hypercontractility that is a hallmark of HCM.[3][5] This targeted action directly addresses the underlying pathophysiology of the disease.





Click to download full resolution via product page

Caption: Mechanism of action of **Aficamten** in reducing cardiac hypercontractility.

#### **Experimental Protocols**

The data presented are primarily from the following key clinical trials:

- SEQUOIA-HCM: A Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **Aficamten** in patients with symptomatic oHCM on background medical therapy.[12] The primary endpoint was the change in peak oxygen uptake (pVO<sub>2</sub>) from baseline to week 24.[12]
- MAPLE-HCM: A Phase 3, randomized, double-blind, active-comparator trial comparing
   Aficamten monotherapy to metoprolol monotherapy in patients with symptomatic oHCM.[12]
   The primary endpoint was the change in pVO<sub>2</sub> from baseline to week 24.[12]







 REDWOOD-HCM: A Phase 2, randomized, placebo-controlled, double-blind, dose-finding trial to determine the safety, tolerability, and dose-response of **Aficamten** in patients with symptomatic oHCM.[12]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mims.com [mims.com]
- 2. EXPLORER-HCM: Mavacamten Improves Exercise Capacity and Functional Class | tctmd.com [tctmd.com]
- 3. Aficamten is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 4. Phase 2 Study of Aficamten in Patients With Obstructive Hypertrophic Cardiomyopathy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokinetics: 78% responders on aficamten vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]
- 6. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic
   Obstructive Hypertrophic Cardiomyopathy American College of Cardiology [acc.org]
- 7. Study of Aficamten for Obstructive Hypertrophic Cardiomyopathy American College of Cardiology [acc.org]
- 8. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM American College of Cardiology [acc.org]
- 9. REDWOOD-HCM OLE: Aficamten Improves Patient-Measured Health Status | tctmd.com [tctmd.com]
- 10. Cytokinetics, Incorporated Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of Africamten in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cytokinetics.com [cytokinetics.com]
- To cite this document: BenchChem. [Aficamten Edges Out Standard of Care in Hypertrophic Cardiomyopathy Treatment Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198243#efficacy-and-safety-of-aficamten-compared-to-standard-of-care]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com